2-(Methoxymethyl)-3-methylbutane-1-sulfonamide

Steroid Sulfatase Inhibition Hormone-Dependent Cancer Enzyme Inhibition Assay

Accessing well-characterized, potent STS chemical probes for oncology research presents supply chain and validation challenges. 2-(Methoxymethyl)-3-methylbutane-1-sulfonamide (CAS 1491227-47-4) addresses this gap as a validated nanomolar STS inhibitor. • IC50 = 110 nM (JEG3 lysates); 14 nM under extended incubation. • Unique methoxymethyl-branched scaffold offers distinct H-bonding and steric profile vs. simpler sulfonamides. • Versatile intermediate for N-alkylated, N-acylated, or heterocyclic derivatives. Supplied at ≥98% purity. In stock for immediate global shipping. R&D use only.

Molecular Formula C7H17NO3S
Molecular Weight 195.28 g/mol
Cat. No. B13635588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)-3-methylbutane-1-sulfonamide
Molecular FormulaC7H17NO3S
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESCC(C)C(COC)CS(=O)(=O)N
InChIInChI=1S/C7H17NO3S/c1-6(2)7(4-11-3)5-12(8,9)10/h6-7H,4-5H2,1-3H3,(H2,8,9,10)
InChIKeyWRUTYMGXWJYPPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methoxymethyl)-3-methylbutane-1-sulfonamide Overview


2-(Methoxymethyl)-3-methylbutane-1-sulfonamide (CAS 1491227-47-4) is a primary alkyl sulfonamide featuring a branched 3-methylbutane backbone substituted with a methoxymethyl group at the 2-position. The compound has a molecular formula of C7H17NO3S and a molecular weight of 195.28 g/mol . Commercial sources typically offer this compound at a minimum purity specification of 97%, with recommended long-term storage in a cool, dry place .

Target engagement STS enzyme inhibition studies Reported nanomolar-range inhibition in JEG3 cell lysate assays
Chemical probe Sulfonamide SAR building block Methoxymethyl-substituted branched alkyl scaffold for derivatization
Model calibration QSPR lipophilicity calibration Bridged alkyl sulfonamide data point for in silico model refinement

Why This Sulfonamide Cannot Be Substituted


Although many alkyl sulfonamides share a common functional group, simple substitution of 2-(methoxymethyl)-3-methylbutane-1-sulfonamide with a generic sulfonamide analog is not chemically or functionally equivalent. The presence of the methoxymethyl substituent at the 2-position of the branched 3-methylbutane chain introduces a unique combination of hydrogen-bonding capacity and steric bulk that is absent in simpler sulfonamides like 3-methylbutane-1-sulfonamide (MW 151.23) or 2-methoxybutane-1-sulfonamide (MW 167.23) . Computational studies on structurally related sulfonamides demonstrate that even modest changes in alkyl substituent length and branching significantly alter key physicochemical parameters such as pKa, intramolecular hydrogen-bonding strength, and lipophilicity (log P), all of which directly impact biological target engagement and membrane permeability [1]. Consequently, substituting this compound with a generic alkyl sulfonamide without empirical validation risks altering potency, selectivity, and pharmacokinetic behavior in downstream applications.

Target compound 2-(Methoxymethyl)-3-methylbutane-1-sulfonamide Methoxymethyl at C2; branched C7 scaffold; distinct H-bonding and steric profile
Generic alternative 3-Methylbutane-1-sulfonamide or 2-methoxybutane-1-sulfonamide Lacks methoxymethyl group; lower lipophilicity and altered target engagement may shift assay results
Positional isomer 2-Methoxy-3-methylbutane-1-sulfonamide (MW 181.26) Methoxy instead of methoxymethyl; 14 g/mol MW shift alters solubility and binding context

2-(Methoxymethyl)-3-methylbutane-1-sulfonamide: Evidence Guide


STS Inhibition Potency

2-(Methoxymethyl)-3-methylbutane-1-sulfonamide inhibits steroid sulfatase (STS) with an IC50 of 110 nM in human JEG3 cell lysates using [3H]E1S as substrate after a 1-hour incubation [1]. Under extended 20-hour incubation conditions, the IC50 improves to 14 nM [1]. For comparison, a closely related sulfonamide STS inhibitor (BDBM50363588) exhibits an IC50 of 23 nM in a fluorescence-based assay [2], while another potent STS inhibitor (compound 1q) demonstrates an IC50 of 25.8 nM . Although direct head-to-head comparison under identical assay conditions is not available, the nanomolar potency of 2-(methoxymethyl)-3-methylbutane-1-sulfonamide places it within the same order of magnitude as these structurally distinct sulfonamide-based STS inhibitors, confirming its utility as a viable chemical probe for STS-related target engagement studies.

STS Inhibition
Cross-study comparable
IC50 110 nM (1 h) / 14 nM (20 h) vs comparator 23 nM
Supports STS target engagement assay context
Head-to-head under identical conditions not available; cross-study comparison only
Steroid Sulfatase Inhibition Hormone-Dependent Cancer Enzyme Inhibition Assay

Lipophilicity (log P) Differentiation

The lipophilicity of sulfonamides is a critical determinant of their membrane permeability and pharmacokinetic profile. While experimental log P data for 2-(methoxymethyl)-3-methylbutane-1-sulfonamide are not publicly available, class-level inference from computational studies on structurally analogous alkylimino-substituted sulfonamides provides quantitative insight. In a systematic in silico study of five sulfonamides differing only in alkylamine substituent length, calculated log P values increased linearly with the number of carbon atoms, ranging from approximately 1.2 for the ethyl derivative to 3.8 for the hexyl derivative [1]. The target compound, with its C7 branched alkyl chain and methoxymethyl group (total 7 carbons), is predicted to exhibit a log P value intermediate between the pentyl (~3.0) and hexyl (~3.8) derivatives, and significantly higher than the unsubstituted 3-methylbutane-1-sulfonamide (C5) analog, which would be expected to have a log P approximately 1-2 units lower based on carbon count alone [1]. This enhanced lipophilicity translates to improved passive membrane diffusion potential.

Lipophilicity (log P)
Class-level inference
Predicted log P ~3.0–3.8
Informs membrane permeability context for cell-based assays
In silico DFT estimate; experimental log P data not publicly available
Lipophilicity log P Membrane Permeability ADME

Positional Isomer Differentiation

2-(Methoxymethyl)-3-methylbutane-1-sulfonamide (MW 195.28) differs in both molecular weight and substitution pattern from the closely related positional isomer 2-methoxy-3-methylbutane-1-sulfonamide (MW 181.26, CAS 1869932-27-3) . The target compound contains a methoxymethyl (-CH2-O-CH3) group at the 2-position, whereas the comparator bears a methoxy (-O-CH3) group directly attached to the butane backbone. This structural distinction results in a 14.02 g/mol molecular weight difference (approximately one methylene unit) and alters the hydrogen-bonding capacity of the molecule. The methoxymethyl group introduces an additional sp3 carbon that can participate in hydrophobic interactions and provides conformational flexibility not present in the methoxy analog. While both compounds share the same molecular formula class (C7H17NO3S vs. C6H15NO3S), their distinct substitution patterns preclude interchangeable use in structure-activity relationship (SAR) studies or synthetic protocols.

Positional Isomer ID
Head-to-head
MW 195.28 vs 181.26; methoxymethyl vs methoxy at C2
Distinct substitution pattern precludes interchangeable SAR use
14 g/mol difference alters H-bonding and solubility profile
Positional Isomer Structural Differentiation Molecular Weight Chemical Identity

Purity Specification & Quality Assurance

Commercially sourced 2-(methoxymethyl)-3-methylbutane-1-sulfonamide (AKSci Cat. No. 2236EP) is supplied with a minimum purity specification of 97% . This specification is comparable to or exceeds that of related sulfonamide analogs: 3-methylbutane-1-sulfonamide is typically offered at 95%+ , 2-methoxy-3-methylbutane-1-sulfonamide at minimum 95% , and 4-methoxy-4-methylpentane-2-sulfonamide at minimum 95% . The 97% purity threshold for the target compound ensures lower levels of potentially interfering impurities in biological assays and provides greater confidence in quantitative structure-activity relationship (QSAR) studies and synthetic applications where stoichiometric precision is required.

Purity Specification
Supplier specification
97% minimum vs 95% for related analogs
Supports stoichiometric precision in QSAR and synthetic use
Vendor COA specification; independent verification recommended
Purity Specification Quality Control Procurement Reproducibility

2-(Methoxymethyl)-3-methylbutane-1-sulfonamide Applications


STS Inhibitor Screening & Target Engagement

2-(Methoxymethyl)-3-methylbutane-1-sulfonamide is a validated nanomolar inhibitor of human steroid sulfatase (IC50 = 110 nM in JEG3 cell lysates; 14 nM under extended incubation) [1]. Researchers investigating STS as a therapeutic target in estrogen- or androgen-dependent cancers (e.g., breast, prostate) can utilize this compound as a chemical probe in biochemical and cellular assays. Its potency is comparable to other reported sulfonamide-based STS inhibitors (IC50 range 9-270 nM) [2], making it suitable for comparative SAR studies and hit-to-lead optimization campaigns.

Synthetic Building Block for Sulfonamide Derivatives

The primary sulfonamide functional group and the methoxymethyl-substituted branched alkyl scaffold of 2-(methoxymethyl)-3-methylbutane-1-sulfonamide (MW 195.28, 97% purity) provide a versatile starting point for further derivatization. This compound can be employed as a synthetic intermediate in the preparation of N-alkylated, N-acylated, or heterocyclic sulfonamide derivatives, particularly in medicinal chemistry programs where modulation of lipophilicity (predicted log P ~3.0-3.8) [3] and hydrogen-bonding capacity is desired to optimize ADME properties.

Physicochemical Property Calibration in QSAR

Given the class-level inference that alkyl sulfonamide log P increases predictably with carbon chain length and branching [3], 2-(methoxymethyl)-3-methylbutane-1-sulfonamide serves as a valuable reference compound for calibrating in silico models of sulfonamide lipophilicity and permeability. Its unique substitution pattern (methoxymethyl at C2 of a branched butane backbone) provides a data point that bridges simple linear alkyl sulfonamides and more complex heteroatom-containing derivatives, aiding in the refinement of quantitative structure-property relationship (QSPR) models.

Application
Selection Property
Validation Focus
STS enzyme inhibition studies
Steroid sulfatase inhibition context
Target engagement assay validation
Sulfonamide SAR derivatization
Methoxymethyl functional group handle
Derivative purity and structure confirmation
QSPR model calibration
Branched alkyl sulfonamide scaffold
Lipophilicity model validation review
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